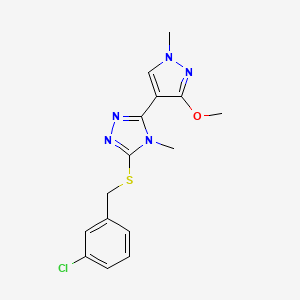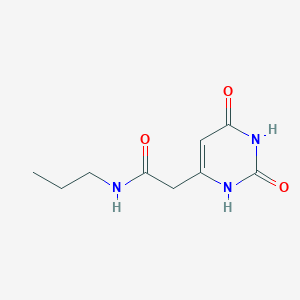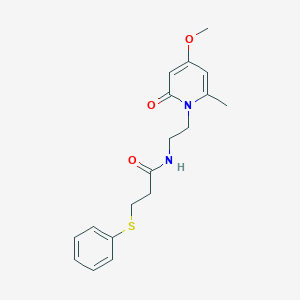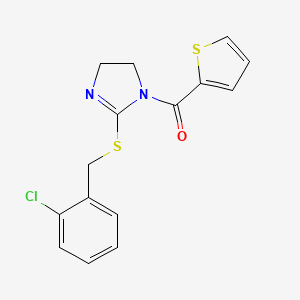![molecular formula C23H20ClN3O4S B2421217 N-(3-metoxifenil)-2-(3-(4-clorofenil)-5,6-dimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acetamida CAS No. 892266-15-8](/img/new.no-structure.jpg)
N-(3-metoxifenil)-2-(3-(4-clorofenil)-5,6-dimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Este compuesto ha llamado la atención debido a su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos en líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de la apoptosis. Los estudios mecanísticos sugieren que interfiere con las vías celulares clave, lo que lo convierte en un candidato prometedor para futuras investigaciones en terapia contra el cáncer .
Propiedades Antiinflamatorias
La estructura única del compuesto puede contribuir a sus efectos antiinflamatorios. Podría modular las vías inflamatorias, potencialmente reduciendo la inflamación asociada con enfermedades autoinmunes o afecciones crónicas. Los investigadores están interesados en comprender sus mecanismos precisos y evaluar su potencial terapéutico .
Efectos Neuroprotectores
Los estudios han insinuado las propiedades neuroprotectoras de este compuesto. Puede mejorar la supervivencia neuronal, proteger contra el estrés oxidativo y mitigar los procesos neurodegenerativos. Los investigadores están explorando su aplicación en afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Actividad Antimicrobiana
El compuesto exhibe actividad antimicrobiana contra varios patógenos, incluidas bacterias y hongos. Los investigadores han investigado su potencial como alternativa a los antibióticos existentes. Su andamiaje químico único podría conducir al desarrollo de nuevos agentes antimicrobianos .
Potencial Antidiabético
Los estudios preliminares sugieren que este compuesto podría influir en el metabolismo de la glucosa y la sensibilidad a la insulina. Los investigadores están investigando su papel en el manejo de la diabetes y las complicaciones relacionadas. Sus efectos en las vías de señalización de la insulina son de particular interés .
Ciencia de Materiales y Electrónica Orgánica
Más allá de sus aplicaciones biológicas, este compuesto ha llamado la atención de los científicos de materiales. Su estructura conjugada lo hace adecuado para dispositivos electrónicos orgánicos, como transistores de efecto de campo orgánico (OFET) y células solares. Los investigadores están explorando su uso en materiales semiconductores y dispositivos optoelectrónicos .
Propiedades
Número CAS |
892266-15-8 |
|---|---|
Fórmula molecular |
C23H20ClN3O4S |
Peso molecular |
469.94 |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-14(2)32-22-20(13)21(29)27(17-9-7-15(24)8-10-17)23(30)26(22)12-19(28)25-16-5-4-6-18(11-16)31-3/h4-11H,12H2,1-3H3,(H,25,28) |
Clave InChI |
JNCDPLBHXZKVSE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)


![4-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2421142.png)
![1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2421145.png)

![N-(4-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2421148.png)

![Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2421150.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(2-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2421153.png)
![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)

